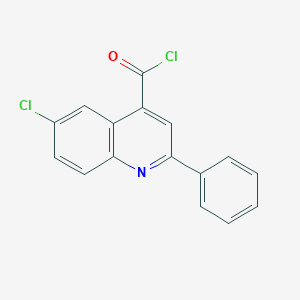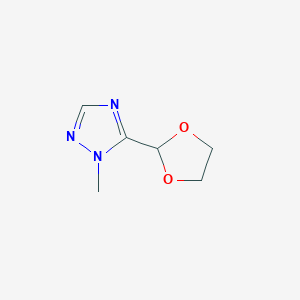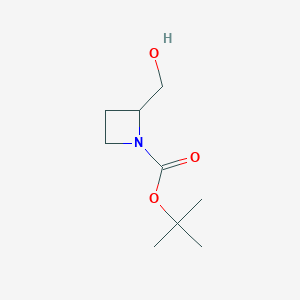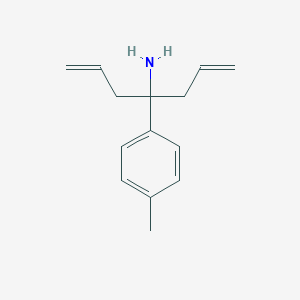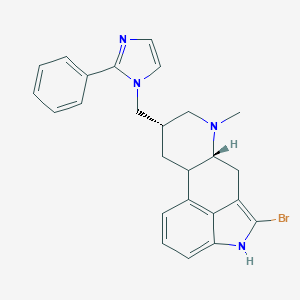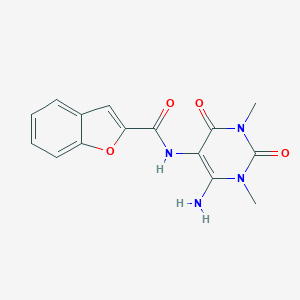
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-, also known as BFT, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. BFT belongs to the class of compounds known as benzofuran derivatives and has been studied for its potential use as an anticancer agent.
Wirkmechanismus
The mechanism of action of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in lab experiments is its potent cytotoxicity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer development and testing potential anticancer therapies. However, 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several potential future directions for research on 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-. One area of interest is the development of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- derivatives with improved solubility and selectivity for cancer cells. Another area of interest is the use of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in combination with other anticancer agents to enhance its therapeutic effect. Finally, further studies are needed to fully understand the mechanism of action of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- and its potential use in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride to form 2-nitrobenzofuran-3-carboxylic acid. This intermediate is then reduced using iron powder and hydrochloric acid to form 2-aminobenzofuran-3-carboxylic acid. The final step involves the reaction of this intermediate with 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxamide in the presence of triethylamine to form 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-.
Wissenschaftliche Forschungsanwendungen
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer cells. 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have a therapeutic effect in the treatment of cancer.
Eigenschaften
CAS-Nummer |
166115-82-8 |
|---|---|
Produktname |
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Molekularformel |
C15H14N4O4 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H14N4O4/c1-18-12(16)11(14(21)19(2)15(18)22)17-13(20)10-7-8-5-3-4-6-9(8)23-10/h3-7H,16H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
NYBOCGRNNFQPTJ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3O2)N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3O2)N |
Synonyme |
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)


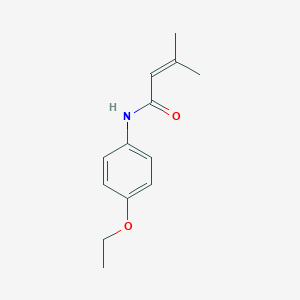
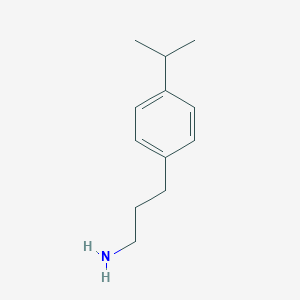
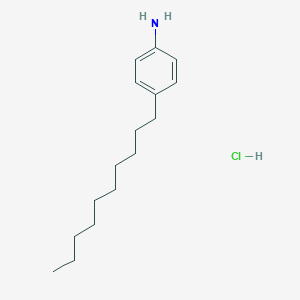
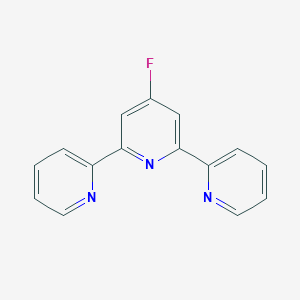
![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
